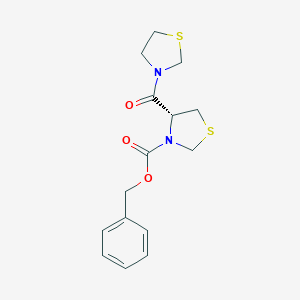
Z-thioPro-thiazolidine
Descripción
Z-Thiopro-thiazolidine (IUPAC name: N-benzyloxycarbonyl-L-thioprolyl-thiazolidine) is a potent inhibitor of prolyl endopeptidase (PEP), an enzyme implicated in neurodegenerative disorders and cognitive dysfunction. Structurally, it belongs to the thiazolidine derivative family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The compound is synthesized by replacing the pyrrolidine ring in L-proline with a thiazolidine moiety and introducing a sulfur atom, which significantly enhances its inhibitory activity .
Key structural features include:
- A thioproline residue (L-thioproline), where the pyrrolidine ring is sulfur-modified.
- A thiazolidine ring fused to the proline backbone, increasing conformational rigidity.
- A N-benzyloxycarbonyl (Z) protecting group, critical for substrate binding affinity.
This compound exhibits a remarkably low inhibition constant (Kᵢ) of 0.36 nM against bovine brain PEP, outperforming earlier analogs like Z-Pro-prolinal (Kᵢ = 3.7 nM) by an order of magnitude . Its activity is attributed to enhanced electron density and steric compatibility with PEP’s catalytic site due to sulfur incorporation .
Propiedades
Número CAS |
118059-38-4 |
|---|---|
Fórmula molecular |
C15H18N2O3S2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
benzyl (4R)-4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C15H18N2O3S2/c18-14(16-6-7-21-10-16)13-9-22-11-17(13)15(19)20-8-12-4-2-1-3-5-12/h1-5,13H,6-11H2/t13-/m0/s1 |
Clave InChI |
ARKABCLDYHVJMU-ZDUSSCGKSA-N |
SMILES isomérico |
C1CSCN1C(=O)[C@@H]2CSCN2C(=O)OCC3=CC=CC=C3 |
SMILES canónico |
C1CSCN1C(=O)C2CSCN2C(=O)OCC3=CC=CC=C3 |
Sinónimos |
KNP 057 KNP-057 Z-thioPro-thiazolidine |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Key Observations:
Sulfur Substitution : Replacing pyrrolidine (in Z-Pro-prolinal) with thiazolidine (in this compound) reduces Kᵢ by ~10-fold, highlighting sulfur’s role in improving enzyme-substrate interactions .
Aldehyde Functionalization : Z-L-Thiopro-L-thioprolinal’s aldehyde group further lowers Kᵢ to 0.01 nM, suggesting covalent binding to PEP’s catalytic serine residue .
Diverse Applications : Thiazolidin-4-one derivatives (e.g., compounds from Muhammed et al. ) exhibit antimicrobial properties but lack PEP specificity, underscoring this compound’s unique therapeutic niche.
Mechanistic Advantages Over Non-Thiazolidine Compounds
- vs. Indan/Tetralin Derivatives : Indan-based PEP inhibitors (e.g., JMedChem analogs) show moderate activity (Kᵢ ~10–50 nM) but suffer from poor blood-brain barrier penetration. This compound’s smaller size and sulfur polarity improve CNS bioavailability .
- vs. Azetidin-2-one : Azetidine derivatives (e.g., from ) are less stable due to ring strain, whereas thiazolidine’s saturated ring ensures metabolic resilience .
Research Findings and Implications
Structure-Activity Relationship (SAR) Insights
- Thioproline vs. Proline : The thioproline residue increases electron density, strengthening hydrogen bonds with PEP’s Arg/Lys residues .
- Thiazolidine Rigidity : The constrained thiazolidine ring reduces entropic penalties during enzyme binding, as confirmed by molecular dynamics simulations .
Clinical and Industrial Relevance
- Neurodegenerative Therapy: this compound’s nanomolar potency positions it as a lead candidate for Alzheimer’s disease, where PEP overactivity correlates with amyloid-beta aggregation .
- Synthetic Scalability: Despite complex synthesis (8+ steps for analogs; see ), this compound’s commercial availability (CAS synonyms in ) supports industrial-scale production.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


